molecular formula C20H30O2 B1238223 All-trans-4-hydroxyretinol CAS No. 15353-44-3

All-trans-4-hydroxyretinol

Cat. No. B1238223
CAS RN: 15353-44-3
M. Wt: 302.5 g/mol
InChI Key: IOELQUUUYMBPSA-RMWYGNQTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

All-trans-4-hydroxyretinol is a retinoid that consists of all-trans-retinol having a hydroxy substituent at position 4 on the cyclohexenyl ring. It has a role as a human xenobiotic metabolite and a mouse metabolite. It is a retinoid and a diol. It derives from an all-trans-retinol.

Scientific Research Applications

1. Role in Cell Differentiation and Leukemia Treatment

All-trans-4-hydroxyretinol is implicated in the differentiation of leukemia cells. Faria et al. (1998) reported that in human promyelocytic leukemia cells (NB4 cells), metabolism of all-trans-retinol led to the production of compounds including all-trans-4-hydroxyretinol. This compound was found to significantly increase in differentiated cells compared to undifferentiated cells. Additionally, exogenously added 4-oxoretinol, a derivative of all-trans-4-hydroxyretinol, was capable of inducing differentiation in NB4 cells, suggesting a potential therapeutic application in leukemia treatment (Faria et al., 1998).

2. Activation of Retinoic Acid Receptors

All-trans-4-hydroxyretinol also plays a role in activating retinoic acid receptors. Research by Achkar et al. (1996) showed that 4-oxoretinol, produced from retinol, can bind and activate transcription of retinoic acid receptors, which is critical for cell differentiation and development. This study demonstrated that all-trans-4-hydroxyretinol and its derivative, 4-oxoretinol, do not require conversion to retinoic acid to be active, indicating a distinct pathway in retinoid signaling (Achkar et al., 1996).

3. Impact on Retinoid Metabolism and Binding

Leo et al. (1989) studied the metabolism of retinol and retinoic acid by human liver cytochrome P450IIC8, where retinol was converted to various metabolites, including 4-hydroxyretinol. This study highlighted the significant role of specific cytochrome P450 enzymes in the metabolism of vitamin A and its derivatives, contributing to the balance of vitamin A concentrations in the body (Leo et al., 1989).

properties

CAS RN

15353-44-3

Product Name

All-trans-4-hydroxyretinol

Molecular Formula

C20H30O2

Molecular Weight

302.5 g/mol

IUPAC Name

3-[(1E,3E,5E,7E)-9-hydroxy-3,7-dimethylnona-1,3,5,7-tetraenyl]-2,4,4-trimethylcyclohex-2-en-1-ol

InChI

InChI=1S/C20H30O2/c1-15(7-6-8-16(2)12-14-21)9-10-18-17(3)19(22)11-13-20(18,4)5/h6-10,12,19,21-22H,11,13-14H2,1-5H3/b8-6+,10-9+,15-7+,16-12+

InChI Key

IOELQUUUYMBPSA-RMWYGNQTSA-N

Isomeric SMILES

CC1=C(C(CCC1O)(C)C)/C=C/C(=C/C=C/C(=C/CO)/C)/C

SMILES

CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CCO)C)C

Canonical SMILES

CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CCO)C)C

synonyms

4-hydroxy-retinol
4-hydroxyretinol
4OHROL

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
All-trans-4-hydroxyretinol
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All-trans-4-hydroxyretinol
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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